

Troubleshooting low cell permeability of azetidine-based compounds

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Compound of Interest

Compound Name: 3-((Furan-2-ylmethyl)sulfonyl)azetidine

Cat. No.: B1404934

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Technical Support Center: Azetidine-Based Compounds

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to the low cell permeability of azetidine-based compounds.

Frequently Asked Questions (FAQs)

Q1: Why do my azetidine-based compounds exhibit low cell permeability?

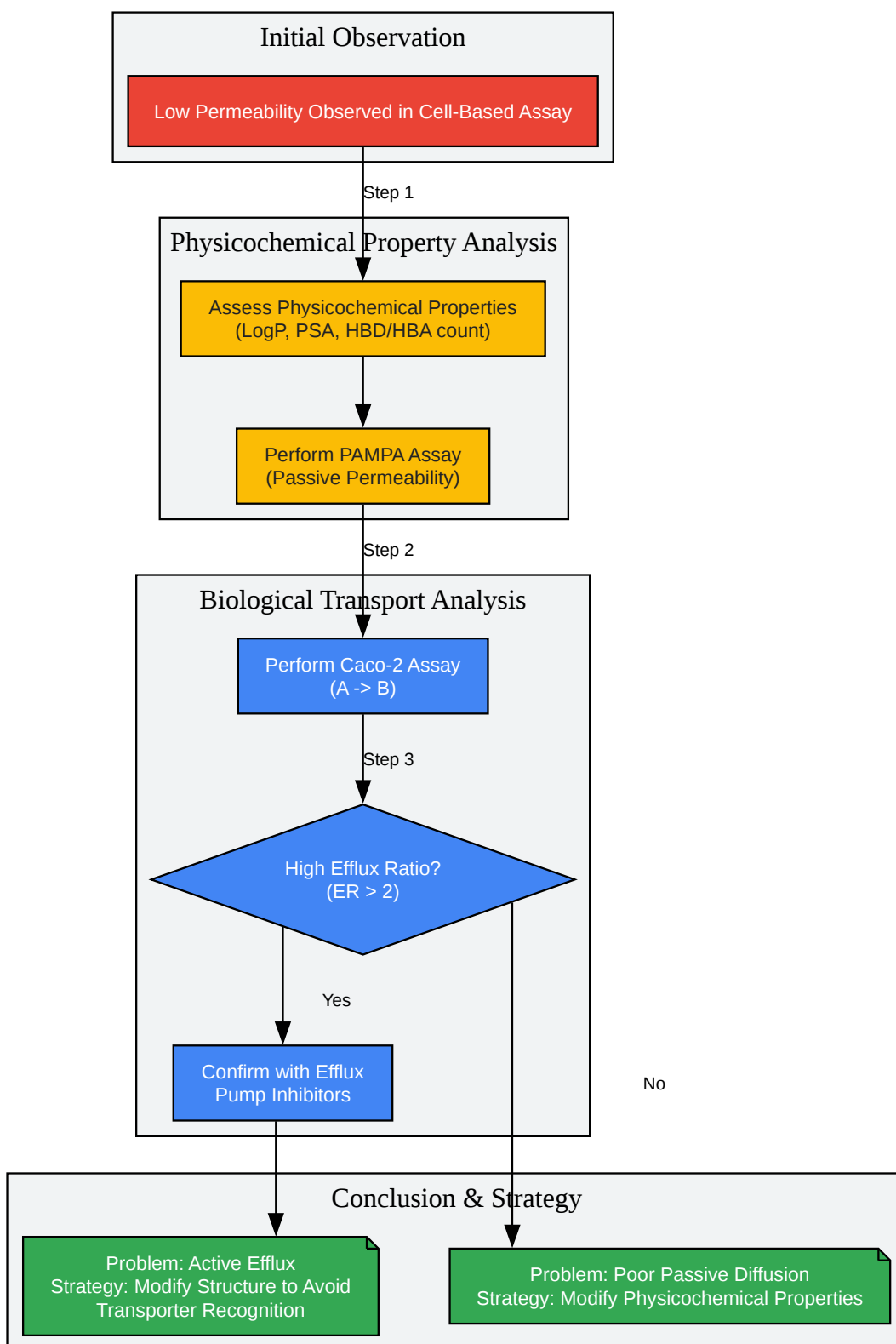
Low cell permeability in azetidine-based compounds often stems from a combination of their inherent structural properties and other physicochemical factors. The azetidine ring, being a small, saturated nitrogen heterocycle, can increase the fraction of sp^3 carbons, which is desirable for escaping flatland in medicinal chemistry.^[1] However, its polarity and rigidity can present challenges.^{[1][2]}

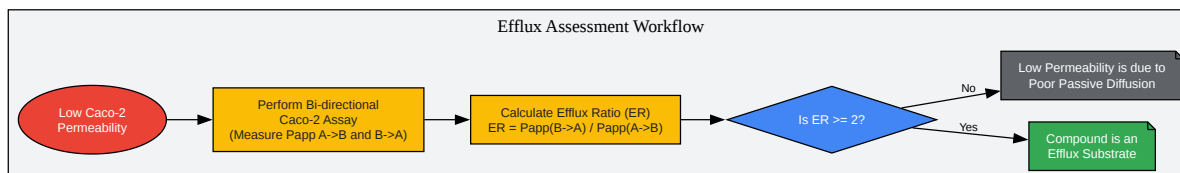
Key factors contributing to low permeability include:

- **High Polarity & Low Lipophilicity:** The nitrogen atom in the azetidine ring is a hydrogen bond acceptor and contributes to the overall polarity of the molecule. Compounds with low lipophilicity (low LogP/LogD) struggle to partition into the lipophilic cell membrane.

- **Hydrogen Bonding:** The presence of numerous hydrogen bond donors (HBDs) and acceptors increases the energy required to desolvate the compound for it to enter the cell membrane.^[3] Masking these polar groups is a key strategy to improve permeability.^{[4][5]}
- **Molecular Size and Rigidity:** While the rigidity of the azetidine scaffold can be beneficial for binding to a target, it can also limit the conformational flexibility needed to adopt a membrane-permeable state.^[2]
- **Active Efflux:** Many compounds are actively transported out of the cell by efflux pumps like P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP), preventing them from reaching their intracellular target.^{[6][7]}

A workflow for assessing the root cause of low permeability is outlined below.





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